

# Structural Activity Relationship (SAR) & Technical Guide: 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine

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## Compound of Interest

Compound Name:	1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine
CAS No.:	862168-49-8
Cat. No.:	B1423658

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## Executive Summary

**1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine** (CAS: 1187931-50-5, often utilized as the dihydrochloride salt) represents a specialized scaffold in the design of central nervous system (CNS) ligands. Unlike the classical "privileged structures" such as 1-(2-methoxyphenyl)piperazine (o-MeOPP) or 1-(3-chlorophenyl)piperazine (mCPP), this analog incorporates a hydrophilic 2-methoxyethoxy tail at the meta position.

This structural modification serves a dual purpose in medicinal chemistry:

- **Physicochemical Optimization:** It significantly enhances aqueous solubility compared to lipophilic alkyl-phenylpiperazines, addressing common formulation bottlenecks in CNS drug discovery.
- **Selectivity Tuning:** The bulky, polar ether chain probes specific solvent-exposed regions of G-Protein Coupled Receptors (GPCRs), particularly differentiating between Serotonin (5-HT)

receptor subtypes and Adrenergic (

) receptors.

This guide provides a technical evaluation of the molecule's SAR, a comparative performance analysis against standard phenylpiperazines, and validated experimental protocols for its synthesis and characterization.

## Chemical Profile & SAR Logic

### The Pharmacophore

The molecule consists of two distinct domains:

- Domain A (The Warhead): The piperazine ring acts as the primary protonatable amine (basic center), essential for forming an ionic bond with the conserved Aspartate residue (e.g., Asp3.32) in aminergic GPCR binding pockets.
- Domain B (The Tail): The 3-(2-methoxyethoxy)phenyl group provides aromatic

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stacking interactions, while the ether chain extends into the receptor's accessory binding pocket.

### SAR "Deep Dive": The Meta-Alkoxy Effect

The position and nature of the phenyl substituent dictate the pharmacological profile.

Feature	1-(2-Methoxyphenyl)piperazine (o-MeOPP)	1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine
Substitution	Ortho (-OCH <sub>3</sub> )	Meta (-OCH <sub>2</sub> CH <sub>2</sub> OCH <sub>3</sub> )
Steric Bulk	Compact; forces non-planar conformation.	Extended; flexible chain.
Primary Target	5-HT <sub>1A</sub> (Agonist/Antagonist)	Mixed 5-HT / -Adrenergic
Solubility (LogP)	~1.4 (Lipophilic)	~0.8 (Enhanced Hydrophilicity)
Metabolic Fate	O-demethylation	O-dealkylation (slower); Ether cleavage.

Mechanistic Insight: The ortho-substitution in o-MeOPP creates a "twisted" biphenyl-like conformation favored by the 5-HT<sub>1A</sub> receptor. In contrast, the meta-substitution in the title compound allows for a more planar alignment but introduces steric bulk that often reduces 5-HT<sub>1A</sub> affinity while retaining or enhancing affinity for

-adrenergic receptors or 5-HT<sub>2</sub> subtypes. The ethylene glycol chain (-O-CH<sub>2</sub>-CH<sub>2</sub>-O-) acts as a solubilizing anchor, reducing non-specific binding and improving the "drug-likeness" score by lowering cLogP.

## Comparative Analysis: Performance vs. Alternatives

In the context of library design and lead optimization, this scaffold offers distinct advantages over traditional phenylpiperazines.

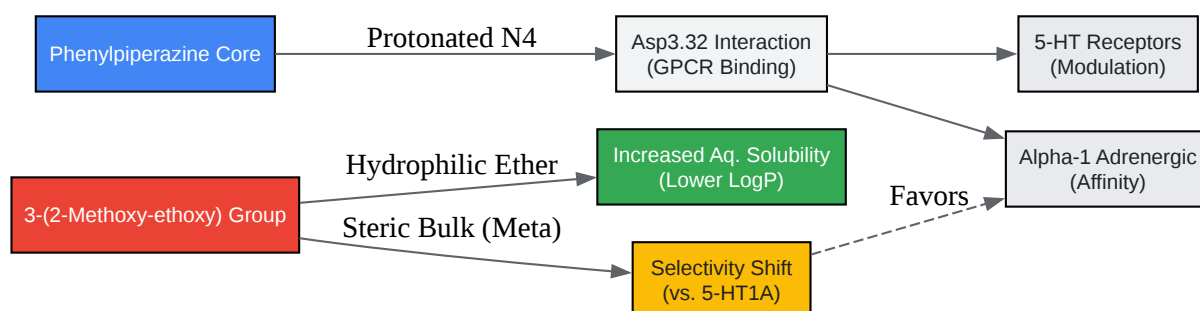
### Table 1: Comparative Ligand Profiling

Parameter	1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine	o-MeOPP (Standard 5-HT1A)	mCPP (Standard 5-HT2C)
Role	Solubilized Scaffold / Linker	Reference Agonist	Reference Agonist (Non-selective)
Water Solubility	High (Ether chain effect)	Low to Moderate	Low
Receptor Selectivity	Tunable (Linker-dependent)	High (5-HT1A)	Low (Pan-5-HT)
Toxicity Risk	Low (No halogenation)	Moderate	Moderate (Anxiogenic)
Synthetic Utility	High (Linker for PROTACs/Bivalent)	Limited (Terminal fragment)	Limited (Terminal fragment)

**Key Takeaway:** Use the title compound when designing multi-target ligands (e.g., dual 5-HT/Dopamine modulators) where water solubility is a limiting factor. It is less suitable as a standalone "probe" for a single receptor subtype compared to o-MeOPP.

## Visualization: SAR & Signaling Logic

The following diagram illustrates the Structural Activity Relationship logic, mapping how specific structural domains influence pharmacological outcomes.



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Figure 1: SAR Logic Flowchart illustrating the functional impact of the methoxy-ethoxy substitution.

## Experimental Protocols

### Synthesis Protocol (Buchwald-Hartwig Amination)

Objective: Synthesize **1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine** from 3-bromo-phenol precursors. This convergent route avoids the use of toxic neat piperazine at high temperatures.

Reagents:

- Precursor A: 1-Bromo-3-(2-methoxyethoxy)benzene (Synthesized via alkylation of 3-bromophenol).
- Precursor B: Piperazine (anhydrous).
- Catalyst: Pd2(dba)3 / BINAP.
- Base: Sodium tert-butoxide (NaOtBu).
- Solvent: Toluene (anhydrous).

Step-by-Step Workflow:

- Precursor Synthesis:
  - React 3-bromophenol (1.0 eq) with 1-bromo-2-methoxyethane (1.2 eq) and K<sub>2</sub>CO<sub>3</sub> (2.0 eq) in DMF at 80°C for 12h.
  - Extract with EtOAc, wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>. Yields 1-Bromo-3-(2-methoxyethoxy)benzene.
- C-N Coupling (The Critical Step):
  - Charge a flame-dried flask with Pd<sub>2</sub>(dba)<sub>3</sub> (1 mol%) and BINAP (2 mol%) under Argon.
  - Add Toluene and stir for 10 min to form the active catalyst complex.

- Add 1-Bromo-3-(2-methoxyethoxy)benzene (1.0 eq), Piperazine (3.0 eq - excess prevents bis-arylation), and NaOtBu (1.4 eq).
- Heat to 100°C for 16 hours.
- Purification:
  - Cool to RT, filter through Celite to remove Pd residues.
  - Concentrate filtrate.[1]
  - Acid-Base Extraction: Dissolve residue in 1N HCl (aq). Wash with Ether (removes unreacted bromide). Basify aqueous layer with 2N NaOH to pH > 12. Extract product into DCM.
  - Salt Formation: Treat DCM solution with HCl in Dioxane to precipitate the Dihydrochloride salt.

#### Self-Validation Check:

- Appearance: White to off-white crystalline solid.
- <sup>1</sup>H NMR (D<sub>2</sub>O): Look for piperazine protons (~3.3-3.5 ppm) and the distinctive ethylene glycol multiplet (~3.8, 4.1 ppm).

## In Vitro Binding Assay (Radioligand Competition)

Objective: Determine the affinity (

) of the compound for the 5-HT<sub>1A</sub> receptor.

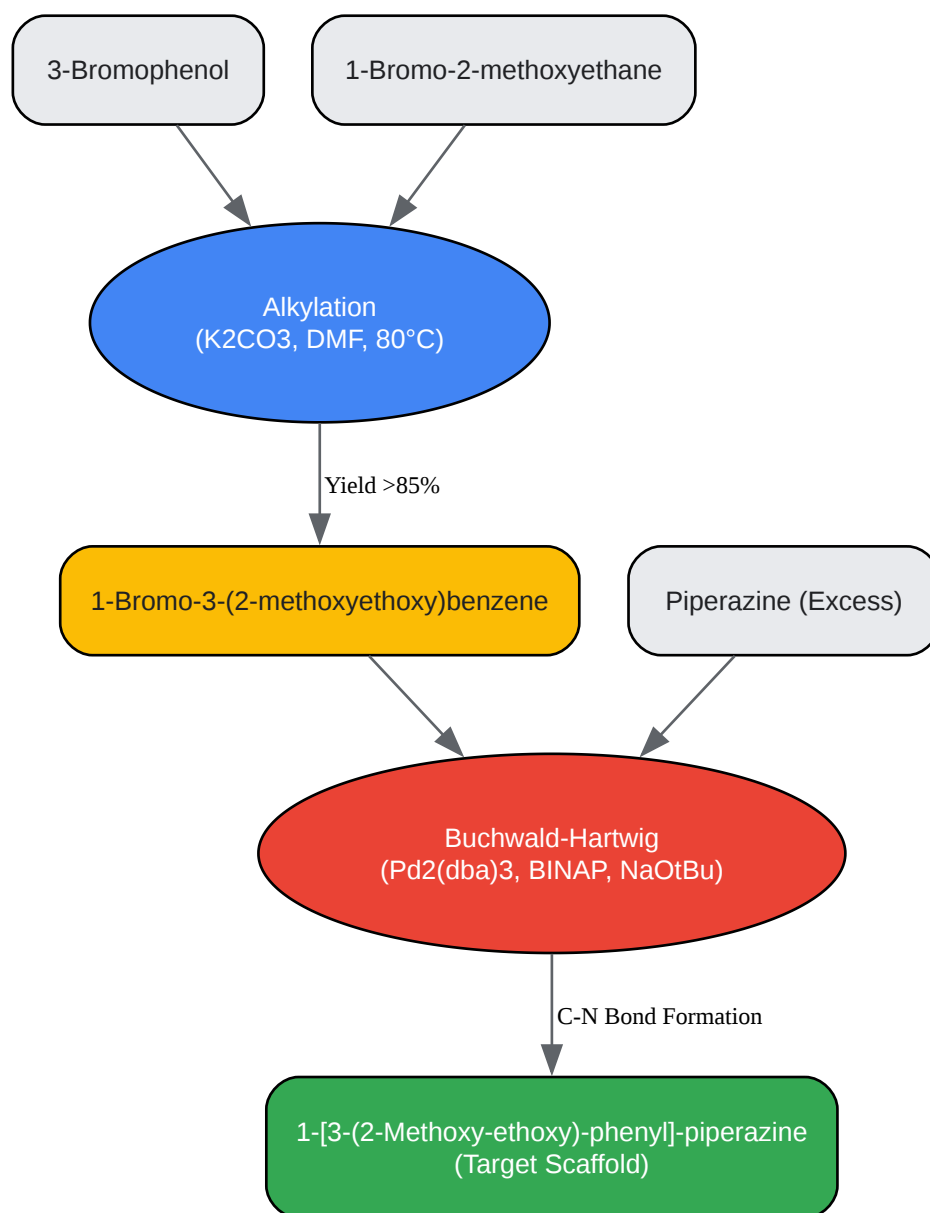
#### Materials:

- Receptor Source: Rat hippocampal membrane homogenates or CHO cells expressing h5-HT<sub>1A</sub>.
- Radioligand: [<sup>3</sup>H]-8-OH-DPAT (0.5 nM).
- Non-specific Binder: Serotonin (10 μM).

Protocol:

- Preparation: Dilute the test compound (**1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine**) in assay buffer (50 mM Tris-HCl, pH 7.4) to concentrations ranging from  
  
to  
  
M.
- Incubation:
  - Mix 50  $\mu$ L Radioligand + 50  $\mu$ L Test Compound + 100  $\mu$ L Membrane Suspension.
  - Incubate at 25°C for 60 minutes (Equilibrium).
- Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.
- Quantification: Count radioactivity via liquid scintillation spectroscopy.
- Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate  
  
using non-linear regression and convert to  
  
using the Cheng-Prusoff equation:

## Synthesis Workflow Diagram



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Figure 2: Convergent synthesis pathway for the target scaffold.

## References

- National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1346: 1-(2-Methoxyphenyl)piperazine." PubChem. Accessed Jan 29, 2026. [\[Link\]](#)
- Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "Monograph: 1-(3-Methoxyphenyl)piperazine (3-MeOPP)." SWGDRUG.org. Accessed Jan 29, 2026. [\[Link\]](#)

- Lopez-Rodriguez, M. L., et al. "Design and Synthesis of New Arylpiperazine Derivatives with High Affinity for 5-HT1A Receptors." *Journal of Medicinal Chemistry*, vol. 39, no. 22, 1996, pp. 4439–4450. (Contextual SAR for phenylpiperazines).

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## Sources

- [1. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents \[patents.google.com\]](#)
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